A Comprehensive Technical Guide to the Physical Properties of 3-Benzylpyrrolidine Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of 3-Benzylpyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzylpyrrolidine hydrochloride is the salt form of the organic base 3-benzylpyrrolidine. The pyrrolidine ring is a key structural motif found in numerous natural products and synthetic pharmaceuticals, valued for its conformational rigidity and its role as a versatile pharmacophore.[1] The addition of a benzyl group introduces aromaticity and steric bulk, significantly influencing the molecule's interactions with biological targets. Conversion of the parent amine to its hydrochloride salt is a common strategy in drug development to enhance aqueous solubility, improve stability, and facilitate handling and formulation of the active pharmaceutical ingredient.
This guide provides an in-depth analysis of the core physical properties of 3-Benzylpyrrolidine hydrochloride, offering both established data and predictive insights based on chemical principles. It is designed to equip researchers with the foundational knowledge necessary for its effective use in a laboratory setting.
Part 1: Core Physicochemical & Spectroscopic Profile
Chemical Identity and Calculated Properties
While extensive experimental data for 3-Benzylpyrrolidine hydrochloride is not widely published, we can define its fundamental chemical identity. The parent compound, 3-Benzylpyrrolidine, is identified by CAS Number 170304-83-3 .[2] The free base is a liquid at standard conditions.[2] The hydrochloride salt is formed by the reaction of the basic pyrrolidine nitrogen with hydrochloric acid.
| Property | Value | Source |
| IUPAC Name | 3-benzylpyrrolidine;hydrochloride | N/A |
| Molecular Formula | C₁₁H₁₆ClN | Calculated |
| Molecular Weight | 197.70 g/mol | Calculated |
| CAS Number | Not explicitly assigned in searches | N/A |
| Parent Compound CAS | 170304-83-3 (3-Benzylpyrrolidine) | [2] |
| Physical State | Solid (Predicted) | Inferred |
| Melting Point | Data not available. Expected to be significantly higher than the free base. | N/A |
| Solubility | Predicted to have enhanced solubility in water and polar protic solvents like ethanol compared to the free base. Soluble in DMSO. | Inferred[3][4] |
Rationale for Predicted Properties:
-
Physical State: The free base, 3-benzylpyrrolidine, is a liquid.[2] The formation of an ionic salt introduces strong electrostatic interactions, creating a crystal lattice structure. This invariably leads to a higher melting point, and the compound is confidently predicted to be a crystalline solid at room temperature.
-
Solubility: Amine hydrochlorides are ionic compounds and thus exhibit significantly greater solubility in polar solvents, especially water, compared to their corresponding free bases.[3] While the free base has limited water solubility, the hydrochloride salt is expected to be readily soluble in water, methanol, and ethanol, and soluble in dimethyl sulfoxide (DMSO).[4]
Part 2: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3-Benzylpyrrolidine hydrochloride. Below are the anticipated spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: A multiplet integrating to 5 protons is expected in the aromatic region, typically between 7.2-7.5 ppm .
-
Benzylic Protons (-CH₂-Ph): The two protons of the benzylic methylene group will likely appear as a doublet or multiplet.
-
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will present as a series of complex multiplets. The protonation of the nitrogen atom will cause a downfield shift for adjacent protons (on C2 and C5) compared to the free base.
-
N-H Proton: The proton on the positively charged nitrogen (N-H) will appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Signals for the aromatic carbons are expected in the 125-140 ppm region.
-
Benzylic Carbon (-CH₂-Ph): A signal for the benzylic carbon is anticipated.
-
Pyrrolidine Carbons: The carbons of the pyrrolidine ring will appear in the aliphatic region. The carbons adjacent to the protonated nitrogen (C2 and C5) will be shifted downfield compared to the free base.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A prominent, broad absorption band is expected in the region of 2400-2800 cm⁻¹ , which is characteristic of the N⁺-H stretching vibration in an amine salt.
-
C-H Stretches: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹ , while aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹ .
-
Aromatic C=C Bends: Characteristic bands for the benzene ring will be present in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A C-N stretching vibration is also expected.
Part 3: Experimental Protocols for Physical Property Determination
The following section details standardized methodologies for the experimental verification of the key physical properties of 3-Benzylpyrrolidine hydrochloride.
Workflow for Physicochemical Characterization
Caption: Workflow for physical property characterization.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities. As a salt, a relatively high melting point is expected.
Methodology:
-
Sample Preparation: Ensure the 3-Benzylpyrrolidine hydrochloride sample is finely powdered and thoroughly dried to remove any residual solvent.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Heating Protocol:
-
Set a rapid heating ramp (10-20 °C/min) for an initial approximate determination.
-
For an accurate measurement, repeat the process with a fresh sample, setting a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.
-
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two temperatures.
Solubility Assessment
Causality: Understanding solubility in various solvents is crucial for designing reaction conditions, purification methods, and formulation strategies. The hydrochloride salt form is intended to enhance aqueous solubility.
Methodology (Thermodynamic Solubility):
-
Solvent Selection: Choose a panel of relevant solvents (e.g., Water, Ethanol, DMSO).
-
Equilibration:
-
Add an excess amount of 3-Benzylpyrrolidine hydrochloride to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification:
-
Carefully extract a known volume of the supernatant.
-
Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or quantitative NMR.
-
-
Calculation: Express the solubility in terms of mg/mL or mol/L.
Spectroscopic Sample Preparation Workflow
Caption: Workflow for NMR and FT-IR sample preparation.
Part 4: Safety, Handling, and Storage
-
Hazard Identification:
-
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
References
-
PubChem. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122. Accessed February 4, 2026. [Link]
- Njoya, M. M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure. Science Journal of Chemistry, 11(3), 71-77.
-
PubChem. 1-Benzylpyrrolidin-3-one hydrochloride | C11H14ClNO | CID 45072318. Accessed February 4, 2026. [Link]
-
PubChem. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO. Accessed February 4, 2026. [Link]
-
PubChem. 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501. Accessed February 4, 2026. [Link]
-
ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone. Accessed February 4, 2026. [Link]
-
PubMed Central. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Accessed February 4, 2026. [Link]
-
JETIR. FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION. Accessed February 4, 2026. [Link]
-
PubMed Central. Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. Accessed February 4, 2026. [Link]
-
Capot Chemical. MSDS of benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate. Accessed February 4, 2026. [Link]
-
ResearchGate. Equilibrium solubility determination, solvent effect and preferential solvation of amoxicillin in aqueous co-solvent mixtures of N,N-dimethylformamide, isopropanol, N-methyl pyrrolidone and ethylene glycol. Accessed February 4, 2026. [Link]
-
ResearchGate. Can anybody help me to dissolve a chemical? Accessed February 4, 2026. [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Accessed February 4, 2026. [Link]
Sources
- 1. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
